4-amino-N-(3-methylphenyl)piperidine-1-carboxamide
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Overview
Description
4-amino-N-(3-methylphenyl)piperidine-1-carboxamide, also known as 3-MeO-PCP, is a research chemical that belongs to the arylcyclohexylamine class of dissociative anesthetics. It was first synthesized in 1979 by Parke-Davis, a subsidiary of Pfizer Inc., and has gained popularity in the research community due to its unique pharmacological properties.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 4-amino-N-(3-methylphenyl)piperidine-1-carboxamide involves the reaction of 3-methylbenzoyl chloride with piperidine followed by the addition of ammonia to form 4-amino-N-(3-methylphenyl)piperidine-1-carboxamide.
Starting Materials
3-methylbenzoyl chloride, piperidine, ammonia
Reaction
Step 1: 3-methylbenzoyl chloride is added to piperidine in the presence of a base such as triethylamine to form 3-methyl-N-(piperidin-1-yl)benzamide., Step 2: Ammonia is added to the reaction mixture to form 4-amino-N-(3-methylphenyl)piperidine-1-carboxamide., Step 3: The product is isolated and purified using standard techniques such as recrystallization or column chromatography.
Mechanism Of Action
The mechanism of action of 4-amino-N-(3-methylphenyl)piperidine-1-carboxamide involves its binding to the NMDA receptor, which is a type of glutamate receptor found in the brain. By blocking the activity of this receptor, 4-amino-N-(3-methylphenyl)piperidine-1-carboxamide can produce dissociative and anesthetic effects. It has also been shown to have effects on other receptors such as the sigma-1 receptor and the dopamine transporter.
Biochemical And Physiological Effects
In addition to its effects on the central nervous system, 4-amino-N-(3-methylphenyl)piperidine-1-carboxamide has been found to have other biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause hyperthermia and respiratory depression. It has also been found to have immunomodulatory effects, which may be useful in the treatment of autoimmune disorders.
Advantages And Limitations For Lab Experiments
One advantage of using 4-amino-N-(3-methylphenyl)piperidine-1-carboxamide in lab experiments is its potency and selectivity for the NMDA receptor. This allows researchers to study the role of this receptor in various neurological disorders with greater precision. However, one limitation is its potential for toxicity and adverse effects, which must be carefully monitored in any experiments involving this compound.
Future Directions
There are several future directions for research involving 4-amino-N-(3-methylphenyl)piperidine-1-carboxamide. One area of interest is its potential as a treatment for depression and other mood disorders. Another area of research is its effects on the immune system, which may have implications for the treatment of autoimmune disorders. Additionally, further studies are needed to better understand the mechanism of action of 4-amino-N-(3-methylphenyl)piperidine-1-carboxamide and its potential for toxicity and adverse effects.
Scientific Research Applications
4-amino-N-(3-methylphenyl)piperidine-1-carboxamide has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent NMDA receptor antagonist, similar to other dissociative anesthetics such as ketamine and PCP. This makes it a useful tool for studying the role of NMDA receptors in various neurological disorders such as depression, schizophrenia, and Alzheimer's disease.
properties
IUPAC Name |
4-amino-N-(3-methylphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10-3-2-4-12(9-10)15-13(17)16-7-5-11(14)6-8-16/h2-4,9,11H,5-8,14H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLONQBODMCTFHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(3-methylphenyl)piperidine-1-carboxamide |
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